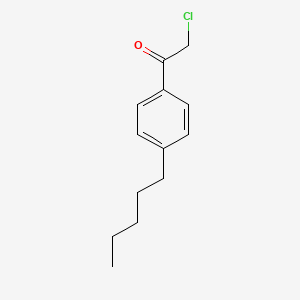
(3S)-3-((Tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-((Tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-OL: is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a tetrahydrofuran ring substituted with a tert-butyldimethylsilyl (TBDMS) group. This compound is often used as an intermediate in organic synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-((Tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-OL typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
R-OH+TBDMSCl→R-O-TBDMS+HCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the TBDMS group.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Compounds with different protecting groups or functional groups.
Scientific Research Applications
Chemistry: In organic chemistry, (3S)-3-((Tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-OL is used as a protecting group for hydroxyl functionalities. This allows for selective reactions to occur at other sites of the molecule without interference from the hydroxyl group.
Biology and Medicine: The compound is used in the synthesis of various biologically active molecules, including pharmaceuticals and natural products. Its stability and reactivity make it a valuable intermediate in the development of drugs and other therapeutic agents.
Industry: In industrial applications, this compound is used in the production of fine chemicals and advanced materials. Its role as an intermediate in various chemical processes makes it an important component in the manufacturing of high-value products.
Mechanism of Action
The mechanism of action for (3S)-3-((Tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-OL primarily involves its role as a protecting group. The TBDMS group protects the hydroxyl functionality from unwanted reactions, allowing for selective transformations at other sites of the molecule. The removal of the TBDMS group can be achieved under mild conditions, making it a versatile tool in organic synthesis.
Comparison with Similar Compounds
- (3S)-3-((Trimethylsilyl)oxy)tetrahydrofuran-2-OL
- (3S)-3-((Triisopropylsilyl)oxy)tetrahydrofuran-2-OL
- (3S)-3-((Tert-butyldiphenylsilyl)oxy)tetrahydrofuran-2-OL
Comparison: Compared to similar compounds, (3S)-3-((Tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-OL offers a balance between stability and ease of removal. The tert-butyldimethylsilyl group provides greater steric hindrance, which can enhance the stability of the protected hydroxyl group. Additionally, the conditions for removing the TBDMS group are milder compared to other silyl protecting groups, making it a preferred choice in many synthetic applications.
Properties
IUPAC Name |
(3S)-3-[tert-butyl(dimethyl)silyl]oxyoxolan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3Si/c1-10(2,3)14(4,5)13-8-6-7-12-9(8)11/h8-9,11H,6-7H2,1-5H3/t8-,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGBNEVOLLUEEN-IENPIDJESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCOC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1CCOC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-Amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoic acid](/img/structure/B6325927.png)


